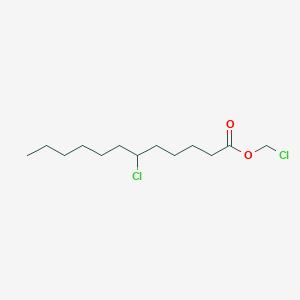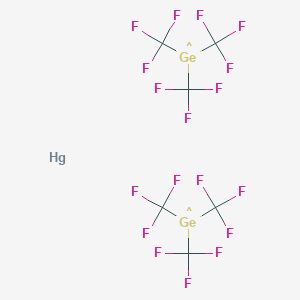
Mercury--tris(trifluoromethyl)germyl (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury–tris(trifluoromethyl)germyl (1/2) is an organometallic compound that features a mercury atom bonded to two tris(trifluoromethyl)germyl groups. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–tris(trifluoromethyl)germyl (1/2) typically involves the reaction of tris(trifluoromethyl)germyl lithium with mercury(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
The use of specialized equipment to handle reactive intermediates and maintain an inert atmosphere is crucial .
Analyse Chemischer Reaktionen
Types of Reactions
Mercury–tris(trifluoromethyl)germyl (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by o-quinones, leading to the formation of paramagnetic o-semiquinone complexes.
Substitution: It can participate in substitution reactions, where the tris(trifluoromethyl)germyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Mercury–tris(trifluoromethyl)germyl (1/2) include o-quinones for oxidation reactions and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions .
Major Products
The major products formed from these reactions include paramagnetic o-semiquinone complexes and substituted organometallic compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Mercury–tris(trifluoromethyl)germyl (1/2) has several scientific research applications:
Wirkmechanismus
The mechanism by which Mercury–tris(trifluoromethyl)germyl (1/2) exerts its effects involves electron transfer processes. In oxidation reactions, the compound undergoes one-electron oxidation by o-quinones, leading to the formation of radical intermediates. These intermediates can further react to form stable paramagnetic complexes . The molecular targets and pathways involved in these reactions are primarily centered around the electron-rich mercury and germanium atoms, which facilitate the transfer of electrons and the formation of new bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[tris(trifluoromethyl)germyl]zinc: Similar in structure but features zinc instead of mercury.
Bis[tris(trifluoromethyl)germyl]cadmium: Another similar compound with cadmium replacing mercury.
Uniqueness
Mercury–tris(trifluoromethyl)germyl (1/2) is unique due to the presence of mercury, which imparts distinct reactivity and stability characteristics compared to its zinc and cadmium counterparts. The compound’s ability to form stable paramagnetic complexes through one-electron oxidation is a notable feature that distinguishes it from similar compounds .
Eigenschaften
CAS-Nummer |
82477-25-6 |
|---|---|
Molekularformel |
C6F18Ge2Hg |
Molekulargewicht |
759.9 g/mol |
InChI |
InChI=1S/2C3F9Ge.Hg/c2*4-1(5,6)13(2(7,8)9)3(10,11)12; |
InChI-Schlüssel |
AUXMMEZQLUOLSF-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


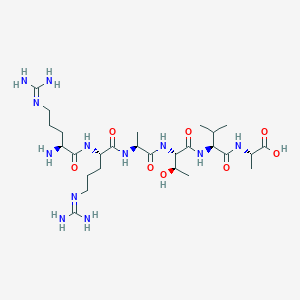
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
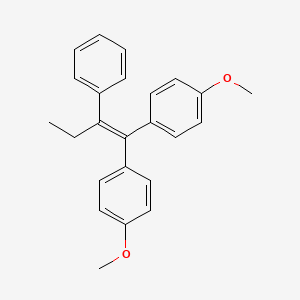

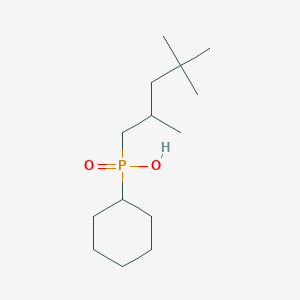
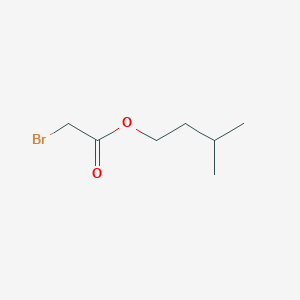
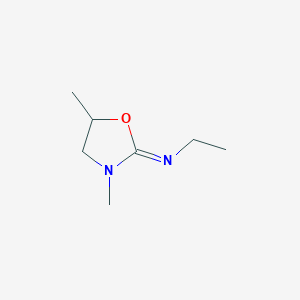
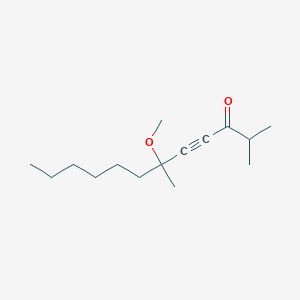
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
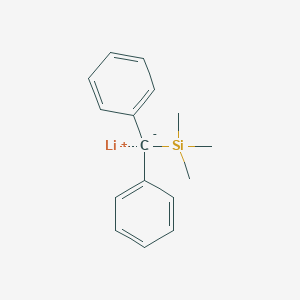
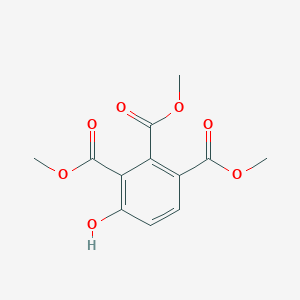
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)

